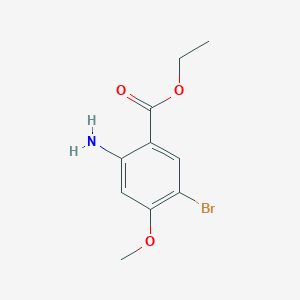
Ethyl 2-amino-5-bromo-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-5-bromo-4-methoxybenzoate: is a chemical compound with the following properties:
IUPAC Name: this compound
Molecular Formula: CHBrNO
Molecular Weight: 260.09 g/mol
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves the following steps:
Bromination: Bromination of 4-methoxybenzoic acid yields 5-bromo-4-methoxybenzoic acid.
Esterification: The carboxylic acid group of 5-bromo-4-methoxybenzoic acid reacts with ethanol (ethyl alcohol) to form .
Amination: The amino group is introduced by reacting ethyl 5-bromo-4-methoxybenzoate with ammonia or an amine.
Industrial Production:: Industrial production methods typically involve large-scale reactions using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactions::
Substitution Reactions: Ethyl 2-amino-5-bromo-4-methoxybenzoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.
Ester Hydrolysis: Under acidic or basic conditions, hydrolysis of the ester bond occurs.
- Bromine (Br2) : Used for bromination.
- Hydrogenation Catalysts (e.g., Pd/C) : Employed for reduction reactions.
- Acid or Base : Required for ester hydrolysis.
- Ethyl 5-bromo-4-methoxybenzoate : Intermediate in the synthesis.
- Ethyl 4-methoxybenzoate : Formed during ester hydrolysis.
Scientific Research Applications
This compound finds applications in various fields:
- Medicine : It may have pharmaceutical potential due to its structural features.
- Chemistry : Used as a building block in organic synthesis.
- Industry : Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action is context-dependent and would require further research. it could interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
- Methyl 2-amino-5-bromo-4-methoxybenzoate (CAS: 169044-96-6) is structurally related.
- Methyl 3-amino-5-bromo-2-methylbenzoate (CAS: 1000342-11-9) and Methyl 4-bromo-2-methoxybenzoate (CAS: 139102-34-4) are other similar compounds .
Properties
Molecular Formula |
C10H12BrNO3 |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
ethyl 2-amino-5-bromo-4-methoxybenzoate |
InChI |
InChI=1S/C10H12BrNO3/c1-3-15-10(13)6-4-7(11)9(14-2)5-8(6)12/h4-5H,3,12H2,1-2H3 |
InChI Key |
AHNSRDQPXHOZEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















